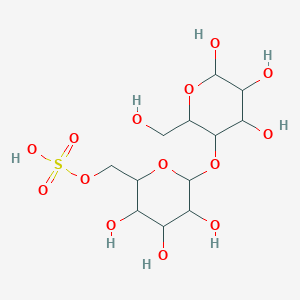![molecular formula C13H8Cl3N3OS B12072189 N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide CAS No. 247060-78-2](/img/structure/B12072189.png)
N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- is a complex organic compound characterized by the presence of multiple chlorine atoms and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2,3,3-trichloroacrylonitrile with a pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide. The resulting intermediate is then subjected to further reactions to introduce the pyridinylthio group, often using thiol reagents and additional catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- involves its interaction with biological molecules. The compound can bind to specific enzymes or receptors, altering their activity. The presence of multiple chlorine atoms and pyridine rings allows for strong interactions with various molecular targets, potentially disrupting cellular processes and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenamide, 2,3,3-trichloro-N-[[(3,5-dichloro-2-pyridinyl)amino]carbonyl]-
- 3,3,3-Trichloro-1-nitroprop-1-ene
Uniqueness
2-Propenamide, 2,3,3-trichloro-N-[6-(2-pyridinylthio)-3-pyridinyl]- is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
247060-78-2 |
|---|---|
Molekularformel |
C13H8Cl3N3OS |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
2,3,3-trichloro-N-(6-pyridin-2-ylsulfanylpyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C13H8Cl3N3OS/c14-11(12(15)16)13(20)19-8-4-5-10(18-7-8)21-9-3-1-2-6-17-9/h1-7H,(H,19,20) |
InChI-Schlüssel |
KNJGVCXGEZXRID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SC2=NC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)



![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12072149.png)

![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)
![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)

![[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-](/img/structure/B12072183.png)


